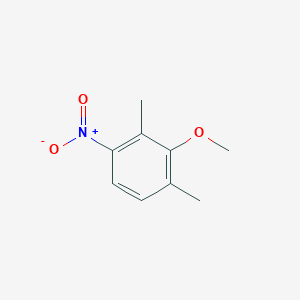

2-Methoxy-1,3-dimethyl-4-nitrobenzene

Description

2-Methoxy-1,3-dimethyl-4-nitrobenzene is a substituted aromatic compound featuring a nitro group (-NO₂), two methyl groups (-CH₃), and a methoxy group (-OCH₃) on a benzene ring. While direct structural or spectroscopic data for this compound are absent in the provided evidence, its derivatives and analogs are discussed in several sources. The nitro group typically confers electron-withdrawing properties, influencing reactivity and stability, while the methoxy and methyl groups may modulate solubility, steric effects, and electronic interactions .

Properties

IUPAC Name |

2-methoxy-1,3-dimethyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-4-5-8(10(11)12)7(2)9(6)13-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYBGZOTNZNBRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543025 | |

| Record name | 2-Methoxy-1,3-dimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50536-74-8 | |

| Record name | 2-Methoxy-1,3-dimethyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50536-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-1,3-dimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-1,3-dimethyl-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 2-methoxy-1,3-dimethylbenzene (also known as 2,6-dimethylanisole) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes careful control of temperature, concentration of reagents, and reaction time. The product is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1,3-dimethyl-4-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with strong nucleophiles like sodium methoxide can lead to the replacement of the methoxy group.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide or other strong nucleophiles.

Major Products Formed

Reduction: 2-Methoxy-1,3-dimethyl-4-aminobenzene.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-1,3-dimethyl-4-nitrobenzene is used in scientific research for:

Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: Investigating its potential as a precursor for drug development.

Material Science:

Environmental Chemistry: Understanding its behavior and transformation in the environment.

Mechanism of Action

The mechanism of action of 2-Methoxy-1,3-dimethyl-4-nitrobenzene in chemical reactions involves electrophilic aromatic substitution. The nitro group is an electron-withdrawing group, which deactivates the benzene ring towards further electrophilic substitution. the methoxy group is an electron-donating group, which activates the ring towards electrophilic substitution. The interplay between these groups influences the reactivity and orientation of the compound in various reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-methoxy-1,3-dimethyl-4-nitrobenzene, enabling comparisons of substituent effects, reactivity, and applications:

2-Bromo-1,3-dimethyl-4-nitrobenzene

- Structure : Bromine replaces the methoxy group at the 2-position.

- Properties :

- Applications : Serves as an intermediate in Suzuki-Miyaura coupling reactions for pharmaceutical synthesis .

1-Fluoro-2,3-dimethyl-4-nitrobenzene

- Structure : Fluorine replaces the methoxy group.

- Properties :

- Applications : Used in fluorinated drug candidates and agrochemicals .

4-Methoxy-2-nitrobenzaldehyde

- Structure : Aldehyde (-CHO) replaces the methyl groups and one nitro position.

- Properties :

- Applications : Intermediate in dye synthesis and photoactive materials .

Methyl 3-methoxy-4-nitrobenzoate

- Structure : Ester (-COOCH₃) and nitro groups at positions 3 and 3.

- Properties: Ester group enhances solubility in organic solvents compared to nonpolar methyl substituents. The nitro group stabilizes the aromatic ring against oxidation .

- Applications: Precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) .

Comparative Data Table

Key Research Findings

- Electronic Effects : Methoxy groups (-OCH₃) act as ortho/para directors but are less deactivating than halogens (-Br, -F), making nitro-substituted methoxy compounds more reactive in certain substitution reactions .

- Steric Considerations : Dimethyl groups at positions 1 and 3 in this compound likely hinder electrophilic attack at adjacent positions, favoring reactivity at the para-nitro site .

Biological Activity

2-Methoxy-1,3-dimethyl-4-nitrobenzene, also known as 2-Methoxy-1,3-dimethyl-5-nitrobenzene, is a compound of interest due to its various biological activities. This article reviews its synthesis, biological properties, and potential applications based on diverse scientific literature.

Chemical Structure and Synthesis

The molecular formula for this compound is C9H11N1O3, and its CAS number is 14804-39-8. The compound features a nitro group (-NO2), a methoxy group (-OCH3), and two methyl groups (-CH3) on a benzene ring.

Synthesis Methods

The synthesis typically involves the nitration of 2-Methoxy-1,3-dimethylbenzene using a mixture of nitric and sulfuric acids. The reaction conditions often include:

- Reagents : Nitric acid (HNO3) and sulfuric acid (H2SO4).

- Temperature : Controlled at low temperatures to minimize further nitration.

The resulting product can be purified through recrystallization from suitable solvents such as ethanol or acetone.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 40 µg/mL | 30 |

| K. pneumoniae | 50 µg/mL | 19 |

These results suggest that the compound has comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Activity

Studies have also explored the anticancer potential of this compound. Notably, it has shown cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines were found to be:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 225 |

| HCT-116 | 9.71 |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased lactate dehydrogenase (LDH) levels in treated cells compared to controls.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The nitro group may undergo reduction in biological systems, leading to the generation of reactive intermediates that can damage cellular components or alter signaling pathways.

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

- Study on Antibacterial Activity : A study conducted by Roxana et al. demonstrated that derivatives of nitrobenzene compounds, including this compound, exhibited potent antibacterial properties against resistant strains of bacteria .

- Anticancer Research : A comparative study showed that this compound's cytotoxicity was significantly higher than that of traditional chemotherapeutic agents in certain cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.